Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2)
Description
Erythrosin B (EB), also known as FD&C Red No. 3 (CAS 16423-68-0), is a halogenated xanthene dye approved by the FDA for use in foods, drugs, and cosmetics since 1907 . Its chemical formula is C₂₀H₆I₄Na₂O₅, with a molecular weight of 879.86 g/mol . EB exhibits a cherry-pink color and is widely used in confectionery, cake-decorating gels, and dental plaque visualization. Beyond its role as a dye, EB has emerged as a bioactive compound with antiviral properties, particularly against flaviviruses (e.g., Zika (ZIKV), dengue (DENV2), and West Nile viruses (WNV)) via orthosteric inhibition of the NS2B-NS3 protease interaction (IC₅₀-SLC = 15 μM; IC₅₀-pro = low micromolar range) . It also inhibits Biliverdin IXβ reductase (BLVRB), an enzyme involved in heme metabolism, with an IC₅₀ of 0.41 μM .
EB has an excellent safety profile:
- Acute toxicity: LD₅₀ in mice = 2560–6800 mg/kg .
- Developmental toxicity: No adverse effects observed at ≤500 mg/kg/day in animals .
- Human exposure: NOAEL = 60 mg/kg/day; FDA pregnancy Category B .
However, its low oral bioavailability (<10%) limits therapeutic applications without enhanced drug delivery systems (e.g., nanoparticles) .
Propriétés
Key on ui mechanism of action |
In vitro studies have shown that Erythrosine inhibits the conversion of /thyroxine/ T4 to /triiodothyronine/ T3 in the liver. ... These studies suggest a mechanism of action for the effects of erythrosine in producing thyroid hyperplasia. Inhibition of conversion of T4 to T3 will produce reduced tissue and plasma levels of T3, which will in turn reduce the inhibitory effect of T3 on secretion of /thyroid-stimulating hormone/ TSH. The resultant increased secretion of TSH will stimulate the thyroid, leading to hypertrophy, adenoma formation and possibly malignant changes. |
|---|---|
Numéro CAS |
16423-68-0 |
Formule moléculaire |
C20H8I4NaO5 |
Poids moléculaire |
858.9 g/mol |
Nom IUPAC |
disodium;2',4',5',7'-tetraiodo-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |
InChI |
InChI=1S/C20H8I4O5.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;/h1-6,25-26H; |
Clé InChI |
LYEKJJUGVANNCD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na] |
Apparence |
Solid powder |
Color/Form |
Brown powder Red solid |
Densité |
0.8-1.0 kg/cu m (limit) |
melting_point |
303 °C |
Autres numéros CAS |
16423-68-0 |
Description physique |
NKRA; Water or Solvent Wet Solid |
Pictogrammes |
Irritant |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Numéros CAS associés |
15905-32-5 (parent cpd) |
Durée de conservation |
Stable under recommended storage conditions. SRP: Local exhaust ventilation should be applied wherever there is an incidence of point source emissions or dispersion of regulated contaminants in the work area. Ventilation control of the contaminant as close to its point of generation is both the most economical and safest method to minimize personnel exposure to airborne contaminants. Ensure that the local ventilation moves the contaminant away from the worker. |
Solubilité |
0.7 mg/mL |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Erythrosine B; Erythrosin B; Acid Red 51; C.I. 45430; FD & C Red No.3; E127; 2',4',5',7'-Tetraiodo-3',6'-dihydroxy-spiro[3H-isobenzofuran-1,9'-xanthen]-3-one disodium salt; Tetraiodofluorescein Sodium Salt; Calcoid Erythrosine N; 2,4,5,7-Tetraiodo-3,6-dihydroxyxanthene-9-spiro-1'-3H-isobenzofuran-3'-one disodium salt; 2',4',5',7'-Tetraiodofluorescein, disodium salt; C.I.Food Red 14; Aizen Erythrosine; Tetraiodifluorescein, disodium salt; Spiro[isobenzofuran- 1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-2',4',5',7'-tetraiodo-, disodium salt. |
Origine du produit |
United States |
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
L’érythrosine est synthétisée par iodation de la fluorescéine. Le processus implique les étapes suivantes :
Préparation de la fluorescéine : La fluorescéine est synthétisée par chauffage du résorcinol et de l’anhydride phtalique en présence d’un catalyseur de chlorure de zinc.
Iodation : La fluorescéine est ensuite dissoute dans une solution d’hydroxyde de sodium et mise en réaction avec de l’iode. Cette étape introduit des atomes d’iode dans la molécule de fluorescéine, ce qui entraîne la formation d’érythrosine.
Méthodes de production industrielle
La production industrielle d’érythrosine suit une voie synthétique similaire, mais à plus grande échelle. Le processus implique un contrôle précis des conditions réactionnelles pour garantir un rendement et une pureté élevés. Le produit final est généralement séché et broyé en une poudre fine pour être utilisé dans diverses applications .
Analyse Des Réactions Chimiques
Applications de la recherche scientifique
L’érythrosine a un large éventail d’applications dans la recherche scientifique :
Chimie : Utilisée comme indicateur de pH et en catalyse photoredox.
Biologie : Utilisée comme colorant biologique pour la microscopie et comme agent de révélation de la plaque dentaire.
Médecine : Utilisée dans les milieux radio-opaques pour l’imagerie et comme sensibilisateur en photothérapie dynamique.
Industrie : Appliquée dans la coloration alimentaire, les encres d’impression, et comme colorant dans les cosmétiques et les produits pharmaceutiques
Applications De Recherche Scientifique
Antimicrobial Photodynamic Therapy
Overview
Erythrosin B has been investigated as a photosensitizer in antimicrobial photodynamic therapy (PDT). This method utilizes light-activated compounds to generate reactive oxygen species that can effectively destroy bacteria.
Mechanism
The efficacy of Erythrosin B in PDT arises from its ability to absorb light at a wavelength around 530 nm, leading to the production of reactive oxygen species that target microbial cells. Studies have demonstrated its effectiveness against Gram-positive bacteria, particularly in complex media like saliva, which is crucial for applications in oral health .
Case Study
In a study involving Streptococcus mutans, a common bacterium associated with dental caries, Erythrosin B incorporated in a gel was applied to the biofilm. Following light activation, significant bacterial reduction was observed, indicating its potential as a preventive treatment against oral infections .
Antiviral Properties
Overview
Erythrosin B has shown promise as an antiviral agent against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). Its mechanism involves inhibiting viral proteases, which are critical for viral replication.
Mechanism
Research indicates that Erythrosin B acts as a potent inhibitor of the NS2B-NS3 protease complex in flaviviruses, displaying low micromolar potency. This inhibition prevents the processing of viral proteins necessary for replication .
Case Studies
- In vitro Studies : Erythrosin B significantly reduced ZIKV titers in human placental and neural progenitor cells. The compound demonstrated a favorable cytotoxicity profile, making it a candidate for therapeutic development .
- In vivo Studies : In mouse models challenged with lethal doses of ZIKV, oral administration of Erythrosin B improved survival rates significantly compared to controls. This highlights its potential for clinical applications in managing flavivirus infections .
Cell Viability Staining
Overview
Erythrosin B serves as an effective alternative to Trypan Blue for assessing cell viability in laboratory settings.
Methodology
In experiments comparing Erythrosin B with traditional staining methods, results indicated that it accurately distinguishes between live and dead cells without the environmental hazards associated with Trypan Blue. This makes it suitable for high-throughput applications in cell counting .
Summary of Applications
Mécanisme D'action
L’érythrosine exerce ses effets principalement grâce à sa capacité à absorber la lumière à des longueurs d’onde spécifiques. Cette propriété la rend utile dans des applications telles que la coloration et l’imagerie. Dans les systèmes biologiques, l’érythrosine peut interagir avec les composants cellulaires, facilitant la visualisation au microscope. Ses propriétés photodynamiques lui permettent également de générer des espèces réactives de l’oxygène lorsqu’elle est exposée à la lumière, ce qui peut être exploité dans des applications thérapeutiques .
Comparaison Avec Des Composés Similaires
Structural Analogs: Halogenated Xanthene Dyes
EB belongs to the halogenated xanthene dye family, which includes Phloxine B and Erythrosin extra bluish . These compounds share a xanthene core but differ in halogen substitution (Table 1).
Table 1: Structural and Functional Comparison of Halogenated Xanthenes
Mechanistic Insights :
Functional Analogs: Enzyme Inhibitors and Antivirals
EB’s antiviral activity is distinct from other flavivirus inhibitors:
Table 2: Antiviral and Enzyme Inhibition Profiles
Cell Viability Assay Alternatives
EB serves as a safer alternative to Trypan Blue, a carcinogenic diazo dye, in cell viability assays:
Neurochemical Effects
EB uniquely inhibits neurotransmitter accumulation (e.g., dopamine) in rat brain homogenate at 1 μg/mL, likely via nonspecific membrane interactions . This contrasts with structurally dissimilar dyes (e.g., triarylmethanes) that target specific neural pathways .
Activité Biologique
Erythrosin B (EB), a xanthene dye and FDA-approved food additive, has garnered attention for its diverse biological activities, particularly its antiviral properties against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). This article synthesizes recent research findings on the biological activity of erythrosin B, focusing on its mechanisms of action, pharmacokinetics, cytotoxicity, and potential therapeutic applications.
Antiviral Properties
Erythrosin B has been identified as a potent inhibitor of various flaviviruses. Studies have demonstrated that EB effectively reduces viral replication in both in vitro and in vivo models.
- In vitro Studies : EB exhibits broad-spectrum antiviral activity against ZIKV, DENV2, Yellow Fever Virus (YFV), Japanese Encephalitis Virus (JEV), and West Nile Virus (WNV). The half-maximal effective concentration (EC50) values for these viruses are in the low micromolar range, indicating significant antiviral potency. EB operates through a non-competitive inhibition mechanism, targeting the NS2B-NS3 protease complex essential for viral replication .
- In vivo Studies : Research utilizing 3D mini-brain organoid models and mouse models has shown that EB significantly improves survival rates in mice infected with lethal doses of ZIKV. In these models, EB was effective in preventing neurological damage associated with the virus .
The antiviral mechanism of erythrosin B involves its binding to the NS3 protease of flaviviruses. Docking studies have revealed that EB binds to critical residues within the protease's active site, disrupting its function:
- Binding Sites : Key residues identified include Y23, I25, Q28, F46, and L58. Among these, Y23, I25, F46, and L58 are highly conserved across flavivirus species, underscoring the potential for EB as a broad-spectrum antiviral agent .
Pharmacokinetics
Pharmacokinetic studies reveal that erythrosin B is rapidly absorbed following administration.
| Administration Route | Dose (mg/kg) | Time to Peak Concentration | Half-life (t1/2) |
|---|---|---|---|
| Intraperitoneal | 50 | 15 minutes | ~2 hours |
| Oral | 100 | 20 minutes | ~3 hours |
Despite rapid absorption, oral bioavailability is limited compared to intraperitoneal administration due to lower peak concentrations and area under the curve (AUC) values .
Cytotoxicity
Cytotoxicity assessments indicate that erythrosin B has a favorable safety profile:
- Human Cell Lines : EB exhibits low toxicity towards human placental epithelial cells and neural progenitor cells at concentrations required for antiviral activity. Significant cytotoxic effects are only observed at concentrations exceeding 150 μM .
Structure-Activity Relationship
Limited structure-activity relationship (SAR) studies have been conducted to optimize the efficacy of erythrosin B derivatives. Modifications on the xanthene ring often result in diminished antiviral activity; however, substituents on the isobenzofuran ring can enhance activity without compromising safety .
Case Studies
Recent case studies highlight the therapeutic potential of erythrosin B:
- Zika Virus Infection : In a controlled study using human neural progenitor cells infected with ZIKV, treatment with EB resulted in a significant reduction in viral load while preserving cell viability .
- Dengue Virus : Similar findings were observed in studies involving DENV2, where EB effectively inhibited viral replication with minimal cytotoxic effects .
Q & A
Q. How can computational models predict Erythrosin B’s behavior in novel solvent systems?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
